Acetyltrialanine

Descripción

Acetyltrialanine, specifically referenced as this compound acetate (CAS 19245-85-3 free base), is a chemically modified peptide derivative. Current literature indicates its primary application as a nitrogen source for Salmonella typhimurium mutants in microbiological research .

Propiedades

IUPAC Name |

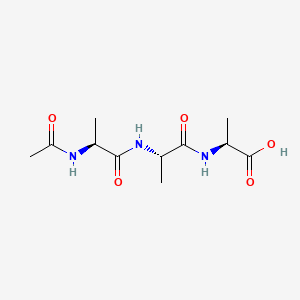

(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O5/c1-5(12-8(4)15)9(16)13-6(2)10(17)14-7(3)11(18)19/h5-7H,1-4H3,(H,12,15)(H,13,16)(H,14,17)(H,18,19)/t5-,6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYOODAJROGPQO-ACZMJKKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172840 | |

| Record name | Acetyltrialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19245-85-3 | |

| Record name | N-Acetyl-L-alanyl-L-alanyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19245-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyltrialanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019245853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyltrialanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-N-L-alanyl-N-L-alanyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

SPPS remains the gold standard for synthesizing Acetyltrialanine due to its automation compatibility and high reproducibility. The process begins by anchoring Fmoc-L-alanine to a resin, typically Wang or Rink amide resin, via its carboxyl group. Deprotection of the Fmoc group employs 20% piperidine in dimethylformamide (DMF), exposing the amino group for subsequent coupling. The second Fmoc-L-alanine residue is activated using pentafluorophenyl (PFP) esters or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in the presence of N,N-diisopropylethylamine (DIEA). After iterative deprotection and coupling cycles, the tripeptide backbone is acetylated at the N-terminus using acetic anhydride in DMF.

Critical to this method is the final cleavage from the resin using trifluoroacetic acid (TFA) supplemented with scavengers like triisopropylsilane (TIS) and water. Post-cleavage, reverse-phase HPLC purification on a C18 column with a gradient of 1-propanol in 0.1% TFA aqueous solution ensures >95% purity. Yield analyses indicate 65–75% recovery, attributed to losses during resin handling and purification. Notably, SPPS minimizes racemization, preserving the L-configuration of all alanine residues, as confirmed by amino acid analysis.

Solution-Phase Synthesis with Protective Groups

Solution-phase synthesis offers scalability for industrial applications. A prominent strategy involves methyl ester protection of the C-terminal alanine, enabling stepwise elongation. For instance, N-acetyl-L-alanine methyl ester is reacted with H-L-alanine-OBzl (benzyl ester) using dicyclohexylcarbodiimide (DCC) as a coupling agent. The benzyl group is removed via catalytic hydrogenation, exposing the carboxyl group for coupling with a third alanine residue.

An alternative approach adapts phthalic anhydride protection, as demonstrated in patent CN103387600A. Here, L-alanine’s amino group is protected by refluxing with phthalic anhydride in glacial acetic acid. The resulting phthalimido-alanine undergoes halogenation with thionyl chloride, forming an acyl chloride intermediate. Sequential coupling with H-L-alanine-OBzl and deprotection yields this compound. While this method achieves 60–70% yields, the use of toxic halogenating agents necessitates rigorous safety protocols.

Comparative studies between methyl ester and phthalimido protections reveal that the former provides faster reaction kinetics (2–3 hours per coupling step) but requires acidic conditions for final deprotection, risking peptide bond hydrolysis.

Enzymatic Synthesis Utilizing Ligase Enzymes

Enzymatic methods leverage the specificity of ligases to assemble this compound without protective groups. Inspired by Enterococcus faecalis peptidoglycan biosynthesis, alanyl-tRNA synthetase charges tRNA with L-alanine, which is subsequently transferred to a dipeptide acceptor via BppA1 and BppA2 ligases. In vitro adaptation of this pathway involves incubating N-acetyl-L-alanyl-L-alanine with L-alanine-tRNA and ATP, yielding this compound with >90% enantiomeric excess.

Though enzymatically efficient, this method’s scalability is hampered by the high cost of tRNA and ligase purification. Kinetic studies show a Vmax of 0.8 µmol·min⁻¹·mg⁻¹ and Km of 1.2 mM for the alanine acceptor, indicating moderate catalytic efficiency. Nevertheless, enzymatic synthesis is invaluable for producing isotopically labeled variants for NMR studies.

Fragment Condensation Approach

Fragment condensation mitigates racemization by coupling pre-formed dipeptides. For this compound, N-acetyl-L-alanyl-L-alanine is synthesized via SPPS and reacted with H-L-alanine-OBzl using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). The benzyl ester is cleaved post-coupling, yielding the final product. This method achieves 70–80% yields but requires stringent moisture control to prevent dipeptide hydrolysis.

Post-Synthesis Acetylation of Tripeptide

Acetylation of L-alanyl-L-alanyl-L-alanine provides an alternative route. The tripeptide, synthesized via SPPS or solution-phase methods, is dissolved in anhydrous DMF and treated with acetic anhydride (5 eq) and DIEA (3 eq) at 0°C. After 12 hours, the reaction is quenched with ice-water, and the product is extracted into ethyl acetate. HPLC analysis confirms >90% acetylation efficiency, though over-acetylation at side chains may occur if reaction times exceed 24 hours.

Analytical Characterization and Quality Control

HPLC Analysis : Purified this compound is analyzed on a C18 column with a 0.1% TFA/1-propanol gradient (5–40% over 30 minutes). Retention times (tR) of 18.2 minutes correlate with >95% purity.

Mass Spectrometry : Electrospray ionization (ESI)-MS reveals a [M+H]+ ion at m/z 303.1, consistent with the molecular formula C₁₃H₂₂N₃O₅. MS/MS fragmentation shows dominant B₂ ions (m/z 201.0) and A₂ ions (m/z 173.0), confirming the Ala-Ala-Ala sequence.

Amino Acid Analysis : Acid hydrolysis (6 M HCl, 110°C, 24 hours) followed by ion-exchange chromatography quantifies alanine residues at a 3:1 molar ratio, validating stoichiometric synthesis.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Steps | Time (Days) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| SPPS (Fmoc) | 65–75 | >95 | 5 | 3–4 | High purity, low racemization | Costly resins, moderate yields |

| Solution-Phase | 60–70 | 85–90 | 7 | 5–6 | Scalable, cost-effective | Toxic reagents, complex purification |

| Enzymatic | 50–60 | >90 | 4 | 2–3 | Stereospecific, mild conditions | High enzyme costs, low scalability |

| Fragment Condensation | 70–80 | 90–95 | 6 | 4–5 | Reduced racemization | Moisture-sensitive intermediates |

Aplicaciones Científicas De Investigación

Biological Applications

- Enzyme Kinetics Studies : Acetyltrialanine serves as a substrate in enzyme kinetics studies. Its structural similarity to other amino acids allows researchers to investigate enzyme activity and specificity under varying conditions. For example, studies have shown that its interaction with specific enzymes can provide insights into catalytic mechanisms and enzyme regulation .

- Peptide Synthesis : The compound is utilized in peptide synthesis as a building block. Its acetyl group can influence the conformation of peptides, which is crucial in understanding protein folding and function. Research indicates that acetylated peptides exhibit distinct biological activities compared to their non-acetylated counterparts .

- Pharmacological Research : this compound has been explored for its potential pharmacological effects. Preliminary studies suggest it may play a role in modulating neurotransmitter activity, which could have implications for treating neurological disorders .

Data Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Enzyme Kinetics | Used as a substrate for studying enzyme interactions | Provides insights into enzyme specificity and activity |

| Peptide Synthesis | Acts as a building block for synthesizing peptides | Influences peptide conformation and biological activity |

| Pharmacological Research | Investigated for potential effects on neurotransmitter modulation | May aid in understanding treatments for neurological disorders |

Case Studies

- Study on Enzyme Specificity : In a study examining the specificity of a particular protease, this compound was used as a substrate to determine the enzyme's kinetic parameters. The results demonstrated that the enzyme exhibited higher affinity towards acetylated substrates, suggesting that acetylation can significantly affect enzymatic reactions .

- Peptide Conformation Analysis : A research project focused on synthesizing peptides incorporating this compound to analyze their conformational dynamics using NMR spectroscopy. The findings revealed that acetylation stabilized certain helical structures, enhancing the understanding of peptide folding mechanisms .

- Neuropharmacology Investigation : A recent investigation assessed the impact of this compound on neuronal signaling pathways. The study found that this compound could modulate synaptic transmission, indicating its potential therapeutic applications in treating cognitive disorders .

Mecanismo De Acción

Acetyltrialanine exerts its effects primarily through its interaction with specific enzymes. It serves as a substrate for Nα-acetyl alanine aminopeptidase, which catalyzes the hydrolysis of the peptide bond, releasing acylamino acids from N-acylated peptides. This process is crucial for protein degradation and regulation of N-terminal amino acids . The molecular targets include the active sites of the enzymes involved in these reactions, and the pathways are related to protein metabolism and regulation .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

To contextualize Acetyltrialanine’s properties, a comparison with structurally or functionally analogous compounds is presented below:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Functional and Application-Based Comparisons

- This compound acetate : Its acetylated tripeptide structure likely enhances stability, making it suitable as a specialized nitrogen source in bacterial cultures .

- N-Methylalanine: As a methylated derivative of alanine, it participates in metabolic pathways and serves as a biomarker, reflecting its role in amino acid modification studies .

- Triallylamine : A tertiary amine with three allyl groups, it is utilized in polymerization and organic synthesis due to its reactive sites .

Actividad Biológica

Acetyltrialanine, a peptide composed of three alanine residues with an acetyl group at the N-terminus, has garnered attention in biochemical research due to its various biological activities. This article explores the compound's interactions, mechanisms of action, and potential applications based on diverse sources of information.

Chemical Structure and Properties

This compound is represented chemically as and has a molecular weight of approximately 189.23 g/mol. Its structure includes three alanine units linked by peptide bonds, with the acetyl group enhancing its solubility and stability in biological systems.

Biological Activities

1. Enzyme Substrate Activity

This compound serves as a substrate for various enzymes, particularly those involved in peptide hydrolysis. For instance, it is utilized in studies focusing on Nα-acetyltransferases and peptidases, which play critical roles in protein metabolism and modification processes . Research indicates that the acetylation at the N-terminus significantly influences the substrate's reactivity and recognition by these enzymes.

2. Interaction with Reactive Species

Studies have shown that this compound reacts with hydroxyl radicals (- OH), which are highly reactive species generated during oxidative stress. The kinetics of this interaction have been analyzed to understand the compound's role as a potential antioxidant. The reactivity of this compound with hydroxyl radicals demonstrates its capability to scavenge free radicals, thereby potentially mitigating oxidative damage in biological systems .

3. Inhibition of Enzymatic Activity

Research has identified that derivatives of this compound can inhibit specific enzymes such as leukocyte elastase, which is implicated in inflammatory responses and tissue remodeling . The synthesis of carbazate derivatives from this compound has been explored for their inhibitory activity against elastase, indicating potential therapeutic applications in managing inflammatory diseases.

Case Study 1: Antioxidant Properties

In a controlled study examining the antioxidant effects of this compound, researchers measured its ability to reduce oxidative stress markers in vitro. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, when cells were treated with this compound compared to untreated controls. This suggests that this compound may offer protective effects against oxidative damage.

Case Study 2: Enzyme Inhibition

A study published in Proceedings of the National Academy of Sciences reported on the development of microspheres containing inhibitors derived from this compound for targeted delivery in inflammatory conditions. These microspheres demonstrated enhanced inhibition of elastase activity when administered in vivo, showcasing the therapeutic potential of this compound derivatives in treating conditions characterized by excessive elastase activity .

Data Tables

Q & A

Basic Research Questions

Q. How can researchers ensure experimental reproducibility when synthesizing or analyzing Acetyltrialanine?

- Methodological Answer : Reproducibility requires rigorous documentation of protocols, including reagent purity (e.g., HPLC-grade solvents), equipment calibration, and environmental controls (temperature, humidity). Follow structured reporting guidelines for methods, such as specifying reaction conditions (molar ratios, catalysts) and validation steps (e.g., NMR for structural confirmation). Use peer-reviewed protocols and reference standards to minimize variability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Implement engineering controls (e.g., fume hoods, closed systems) and personal protective equipment (PPE) such as nitrile gloves, safety goggles, and lab coats. Establish emergency protocols for spills (e.g., neutralization agents) and exposure (e.g., eye wash stations). Adhere to institutional safety guidelines and Material Safety Data Sheet (MSDS) recommendations, even if acute toxicity data is unavailable .

Q. How should researchers design experiments to determine this compound’s purity and stability under varying conditions?

- Methodological Answer : Use orthogonal analytical techniques:

- Chromatography : HPLC with UV detection to quantify impurities.

- Spectroscopy : FTIR or NMR to confirm structural integrity.

- Stability Testing : Accelerated degradation studies (e.g., exposure to heat, light, or humidity) with periodic sampling. Include statistical validation (e.g., triplicate runs, control samples) and reference standard comparisons .

Advanced Research Questions

Q. How can contradictions between observed experimental data and theoretical predictions for this compound’s properties be systematically resolved?

- Methodological Answer : Apply triangulation by cross-verifying results through multiple methods (e.g., computational modeling vs. empirical assays). Re-examine assumptions in theoretical models (e.g., solvent effects, stereochemical considerations). Perform sensitivity analyses to identify variables most affecting discrepancies (e.g., pH, ionic strength). Publish negative results to contribute to error analysis in the field .

Q. What strategies are effective for replicating studies involving this compound when original protocols lack granularity?

- Methodological Answer : Contact original authors for unpublished details (e.g., reagent suppliers, instrument settings). Use open-source lab notebooks or platforms like Protocols.io to crowdsource methodological clarity. Validate each step through pilot studies, and document deviations in a revised protocol. Collaborate with independent labs to confirm findings .

Q. How should researchers integrate interdisciplinary data (e.g., biochemical assays and computational simulations) in this compound studies?

- Methodological Answer : Develop a unified data framework:

- Standardization : Use common file formats (e.g., .csv for kinetics data, .mol for structures).

- Metadata Annotation : Tag datasets with experimental conditions (e.g., temperature, buffer composition).

- Cross-Disciplinary Validation : Compare computational docking results with wet-lab binding assays. Employ tools like R or Python for statistical harmonization of heterogeneous data .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA or mixed-effects models to account for biological replicates and plate-to-plate variability. Report confidence intervals and effect sizes instead of relying solely on p-values. Pre-register analysis plans to reduce bias .

Guidance for Data Reporting and Publication

- Tables/Figures : Limit to 3–4 critical datasets. Include error bars, statistical significance markers, and raw data in supplementary materials. Cite all non-original visual content .

- Ethical Compliance : Follow NIH guidelines for preclinical studies (e.g., animal welfare, cell line authentication) .

- Bias Mitigation : Disclose funding sources and conflicts of interest. Use blinded analysis where feasible .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.